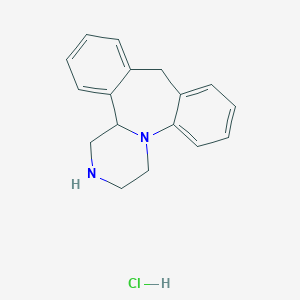

诺米安色林盐酸盐

描述

Normianserin Hydrochloride is not directly mentioned in the provided papers. However, the papers discuss related compounds within the opioid family, which may share structural or pharmacological properties with Normianserin Hydrochloride. The first paper describes the synthesis of D-normorphinans, a class of compounds related to morphine and its derivatives . The second paper discusses the biochemical synthesis and pharmacological evaluation of normorphine-3-glucuronide, a metabolite of morphine . These studies contribute to the broader understanding of opioid chemistry and pharmacology, which could be relevant when analyzing compounds like Normianserin Hydrochloride.

Synthesis Analysis

The synthesis of D-normorphinans is detailed in the first paper, where 4a-aminomethyl-1,2,3,4,4a,9-hexahydrophenanthrenes serve as starting materials. Two methods were developed: a base-catalyzed rearrangement followed by ring closure to produce N-methyl-D-normorphinan, and an intramolecular cyclization of a chloramine derivative to yield 10-substituted-N-benzyl-D-normorphinans . These synthetic pathways could potentially be adapted or serve as inspiration for the synthesis of Normianserin Hydrochloride.

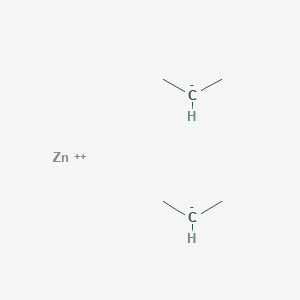

Molecular Structure Analysis

The molecular structure of the synthesized D-normorphinans was elucidated using nuclear magnetic resonance (NMR) spectroscopy, with Eu(fod)3 induced shifts providing configurational assignments . Similarly, the structure of normorphine-3-glucuronide was confirmed using mass spectrometry, Fourier transform infrared spectrophotometry, and NMR, ensuring the correct placement of the glucuronide moiety . These analytical techniques are essential for the molecular structure analysis of any compound, including Normianserin Hydrochloride.

Chemical Reactions Analysis

The first paper does not detail specific chemical reactions beyond the synthesis of D-normorphinans . However, understanding the reactivity of the starting materials and intermediates in these syntheses could inform the chemical reactions analysis of Normianserin Hydrochloride. The second paper does not discuss chemical reactions related to the synthesis of normorphine-3-glucuronide, focusing instead on its pharmacological effects .

Physical and Chemical Properties Analysis

Neither paper provides an extensive analysis of the physical and chemical properties of the synthesized compounds. However, the high purity of the synthesized normorphine-3-glucuronide (> 99%) was confirmed using HPLC, which is indicative of its chemical stability and suitability for pharmacological studies . Such information is valuable when considering the physical and chemical properties of Normianserin Hydrochloride.

Relevant Case Studies

The second paper presents a case study where normorphine-3-glucuronide was administered intracerebroventricularly to rats, resulting in CNS excitatory behavioral effects . This suggests that normorphine-3-glucuronide has central nervous system activity, which could be relevant when considering the pharmacological profile of Normianserin Hydrochloride. No case studies were provided in the first paper .

科学研究应用

高动力性 β-肾上腺素能循环状态

一项研究比较了高动力性 β-肾上腺素能循环状态患者与原发性高血压和血压正常个体的血流动力学和药理学特征。它强调了症状性患者的 β 受体超反应性增加,这可能与诺米安色林盐酸盐等药物的作用有关 (Frohlich, Tarazi, & Dustan, 1969)。

拉贝洛尔(诺迪安)治疗高血压

盐酸拉贝洛尔,也称为诺迪安,是一种用于治疗高血压的肾上腺素能阻滞剂。一项针对 30 名患者的研究发现,它在降低收缩压和舒张压方面很有效,一些患者出现心律失常 (Valenta & Kern, 1985)。

淋球菌和脑膜炎奈瑟菌的 NorM 外排泵

研究发现淋球菌和脑膜炎奈瑟菌中的一个基因编码一种类似于副溶血弧菌的 NorM 的蛋白质。该基因的突变增加了细菌对季铵基化合物(例如溴化乙锭和盐酸吖啶黄)的敏感性,表明其在抗菌素耐药性中起重要作用 (Rouquette-Loughlin 等人,2003 年)。

NorM Na+/多药抗性转运蛋白必需氨基酸残基的鉴定

一项研究调查了酸性氨基酸残基在副溶血弧菌的 Na+/多药抗性转运蛋白 NorM 的跨膜区域中的作用。定点诱变用于探索这些残基在 Na+ 依赖性药物转运过程中的作用,揭示了对抗菌素耐药机制的重要意义 (Otsuka 等人,2005 年)。

高海拔缺氧条件下药物的药代动力学

一项研究调查了高海拔缺氧条件下药物的药代动力学特征。它发现暴露于模拟的高海拔缺氧会导致大鼠中对乙酰氨基酚和盐酸二甲双胍等药物的药代动力学发生显着变化,这可能是由于某些酶的表达降低所致 (Zhu 等人,2021 年)。

副溶血弧菌的 NorM 作为 Na+ 驱动的多药外排泵

研究表明,副溶血弧菌的 NorM 作为 Na+ 驱动的 Na+/药物抗性转运蛋白发挥作用,这是生物界中发现的第一种此类抗性转运蛋白。这项研究提供了对细菌中多药耐药机制的见解 (Morita 等人,2000 年)。

安全和危害

属性

IUPAC Name |

2,5-diazatetracyclo[13.4.0.02,7.08,13]nonadeca-1(19),8,10,12,15,17-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N2.ClH/c1-3-7-15-13(5-1)11-14-6-2-4-8-16(14)19-10-9-18-12-17(15)19;/h1-8,17-18H,9-12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVJGBZBVKLKGRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2C(CN1)C3=CC=CC=C3CC4=CC=CC=C42.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Nor Mianserin Hydrochloride | |

CAS RN |

76134-77-5 | |

| Record name | Dibenzo[c,f]pyrazino[1,2-a]azepine, 1,2,3,4,10,14b-hexahydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76134-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,3,4,10,14b-Hexahydrodibenzo-(8c,f)-pyrazino(1,2a)-azepin hydrochlorid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076134775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,3,4,10,14b-hexahydrodibenzo[c,f]pyrazino[1,2-a]azepin-2-ium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.218.677 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

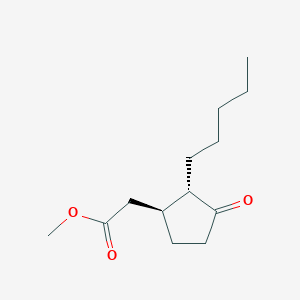

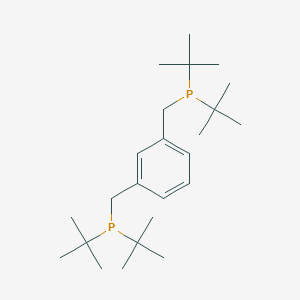

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,4S,5aS,9aS)-1,4-dihydroxy-6,6,9a-trimethyl-4,5,5a,7,8,9-hexahydro-1H-benzo[e][2]benzofuran-3-one](/img/structure/B128050.png)

![3-Propyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B128073.png)